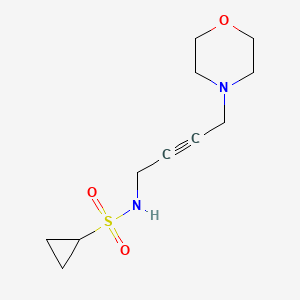

N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide

Description

N-(4-Morpholinobut-2-yn-1-yl)cyclopropanesulfonamide is a synthetic sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group and a terminal morpholine-substituted alkyne moiety. These analogs are typically designed for pharmaceutical applications, particularly in kinase inhibition or heterocyclic drug development.

Properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c14-17(15,11-3-4-11)12-5-1-2-6-13-7-9-16-10-8-13/h11-12H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYGZJCWCBTMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the butynyl intermediate: This involves the reaction of a suitable alkyne with a halogenated butane derivative under basic conditions.

Cyclopropanation: The butynyl intermediate is then subjected to cyclopropanation using a cyclopropane precursor and a suitable catalyst.

Sulfonamide formation: The cyclopropane intermediate is reacted with a sulfonamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following analysis compares N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide to structurally related cyclopropanesulfonamide derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Substituent Diversity and Pharmacological Relevance

Key Observations :

- Morpholine vs.

- Rigidity vs. Flexibility : Cyclopropane rings enforce conformational rigidity, whereas cyclopentyl analogs (e.g., []) allow greater rotational freedom, impacting target selectivity .

Comparison with Target Compound :

- In contrast, nitro-pyrrolopyridine derivatives ([]) rely on nucleophilic aromatic substitution , which may limit scalability compared to alkyne-based routes.

Stability and Reactivity

- Morpholine Stability : Morpholine rings are resistant to hydrolysis under physiological conditions, offering metabolic stability advantages over esters or amides .

- Alkyne Reactivity: The terminal alkyne in the target compound may participate in click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in saturated analogs like N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide .

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring attached to a sulfonamide group and a morpholine derivative. The molecular formula is CHNOS, with a molecular weight of approximately 226.29 g/mol. The presence of the morpholine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the sulfonamide group can mimic the structure of p-amino acids, which allows it to act as a competitive inhibitor in various enzymatic pathways, particularly those involving carbonic anhydrases and other sulfonamide-sensitive enzymes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown effectiveness in inhibiting enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

- Study on Antitumor Effects: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy: Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential for therapeutic applications in treating infections.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key approach includes:

- Cyclopropane formation : Alkylative ring closure of sulfonamide precursors (e.g., tert-butyl sulfonamides) using n-BuLi in THF, followed by acid-mediated deprotection (e.g., CF3CO2H) to yield cyclopropanesulfonamide intermediates .

- Morpholino incorporation : Coupling of the cyclopropanesulfonamide core with a morpholine-containing alkyne via Sonogashira or nucleophilic substitution reactions, often requiring palladium catalysts or base-mediated conditions .

- Purification : Silica gel chromatography and recrystallization are critical for isolating high-purity products, as demonstrated in analogous sulfonamide syntheses .

Q. Which analytical techniques are essential for characterizing this compound's structure and purity?

- Methodological Answer :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. For example, 1D NOE experiments resolve cis/trans configurations in cyclopropane derivatives .

- Mass spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns, especially for intermediates with labile groups like sulfonamides .

- Chromatography : HPLC monitors reaction progress and purity (>95% is standard for biological assays) .

Q. What preliminary biological screening approaches are used to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify target engagement. Dose-response curves (IC50) are generated using fluorescence- or absorbance-based readouts .

- PK profiling : Rat "snapshot" experiments assess plasma and liver concentrations post-administration (e.g., 20 mpk oral dose) over 4–24 hours, using LC-MS/MS for quantification .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

- Methodological Answer :

- Solvent/base optimization : Replace polar aprotic solvents (e.g., DMF) with ethereal solvents (THF) to reduce side reactions. Triethylamine or DBU may enhance nucleophilicity in coupling steps .

- Catalyst screening : Test Pd(PPh3)4 vs. XPhos precatalysts for Suzuki-Miyaura or Sonogashira reactions to minimize homocoupling by-products .

- Flow chemistry : Continuous-flow systems improve reproducibility in exothermic steps (e.g., cyclopropane ring closure) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch analysis : Compare purity (>98% vs. <95%) and stereochemical consistency (via chiral HPLC) between studies, as impurities or enantiomers can skew activity .

- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm target specificity in conflicting models (e.g., off-target kinase inhibition) .

- Meta-analysis : Apply computational tools (e.g., PubChem BioActivity) to normalize assay conditions (pH, ATP concentration) across datasets .

Q. How is the stereochemistry of the cyclopropane ring confirmed, and what are its implications for bioactivity?

- Methodological Answer :

- NOE experiments : 1D NOE NMR identifies spatial proximity of protons to assign cis/trans configurations in cyclopropane derivatives .

- X-ray crystallography : Single-crystal structures unambiguously resolve stereochemistry, as seen in related sulfonamide analogs .

- Bioactivity correlation : Enantiomers may show divergent potency (e.g., 10-fold differences in IC50), requiring chiral separations (e.g., Chiralpak columns) for preclinical studies .

Q. What computational tools predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with proteins (e.g., kinases). Key parameters include ligand flexibility and solvation effects .

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting critical hydrogen bonds with sulfonamide oxygens or morpholine nitrogens .

- QSAR models : Train models on cyclopropane sulfonamide analogs to predict ADMET properties and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.